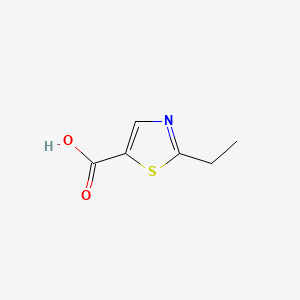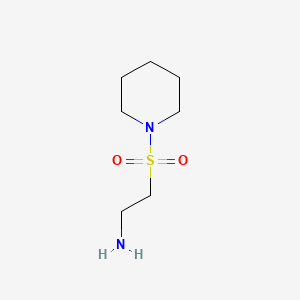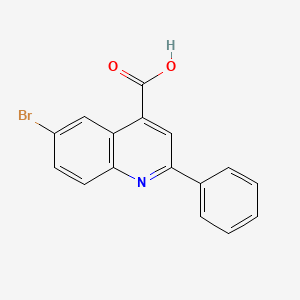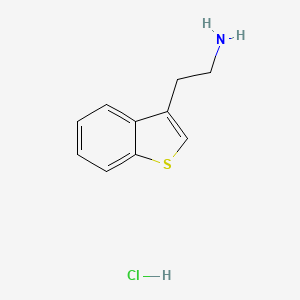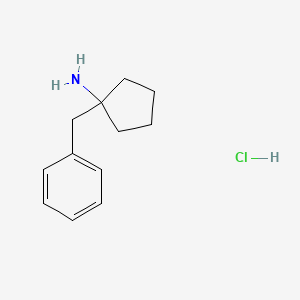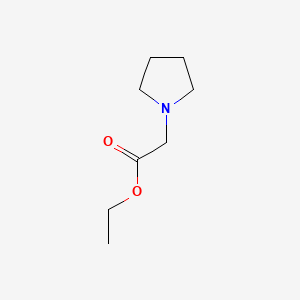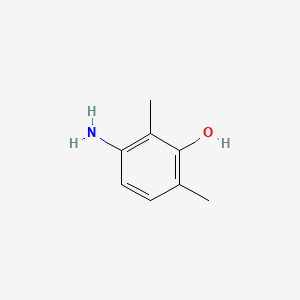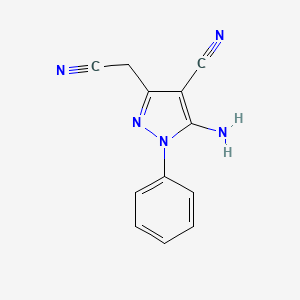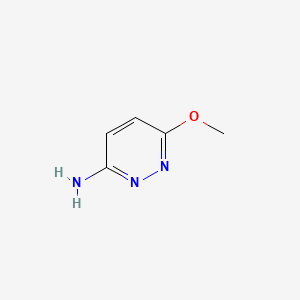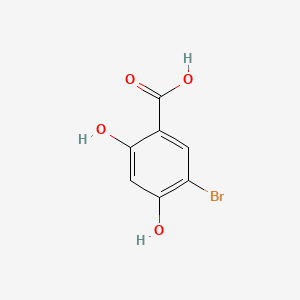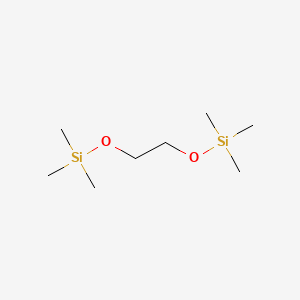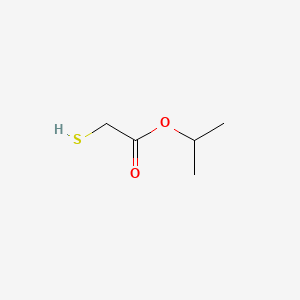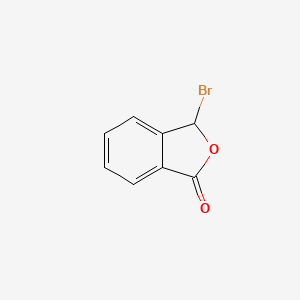
3-Bromphthalid
Übersicht
Beschreibung
3-Bromophthalide is an organic compound with the molecular formula C8H5BrO2. It is a brominated derivative of phthalide, characterized by the presence of a bromine atom at the third position of the phthalide ring. This compound is known for its applications in organic synthesis and its role as an intermediate in the production of various pharmaceuticals and agrochemicals.
Wissenschaftliche Forschungsanwendungen
3-Bromophthalide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Industry: It serves as a precursor in the production of agrochemicals and other industrial chemicals.
Biochemische Analyse
Biochemical Properties
3-Bromophthalide plays a significant role in biochemical reactions, particularly in inhibiting the synthesis of fatty acids. It interacts with enzymes in the fatty acid biosynthetic pathway, leading to bacterial cell death . The compound has shown antibacterial action against many Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Clostridium perfringens . Additionally, 3-Bromophthalide exhibits anti-inflammatory effects, possibly due to its ability to inhibit prostaglandin synthesis .
Cellular Effects
3-Bromophthalide affects various types of cells and cellular processes. It influences cell function by blocking the synthesis of fatty acids, leading to bacterial cell death . This compound has been observed to have antibacterial action against Gram-positive bacteria, but not against acid-fast bacteria such as Mycobacterium tuberculosis . The anti-inflammatory effects of 3-Bromophthalide may also impact cell signaling pathways and gene expression .
Molecular Mechanism
The mechanism of action of 3-Bromophthalide involves its ability to inhibit the synthesis of fatty acids by blocking enzymes in the fatty acid biosynthetic pathway . This inhibition leads to bacterial cell death and exhibits anti-inflammatory effects by potentially inhibiting prostaglandin synthesis . The compound’s interactions with biomolecules and enzyme inhibition are crucial to its antibacterial and anti-inflammatory properties .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Bromophthalide have been observed to change over time. The compound’s stability and degradation are essential factors in its long-term effects on cellular function . Studies have shown that 3-Bromophthalide has a half-life of approximately 4.476 days when reacting with hydroxyl radicals . This indicates that the compound remains active for a significant period, allowing for prolonged antibacterial and anti-inflammatory effects .
Dosage Effects in Animal Models
The effects of 3-Bromophthalide vary with different dosages in animal models. At lower doses, the compound effectively inhibits fatty acid synthesis and exhibits antibacterial properties . At higher doses, toxic or adverse effects may be observed, including potential impacts on liver function and overall metabolism . It is crucial to determine the optimal dosage to maximize the compound’s therapeutic benefits while minimizing adverse effects .
Metabolic Pathways
3-Bromophthalide is involved in metabolic pathways related to fatty acid synthesis. It interacts with enzymes in the fatty acid biosynthetic pathway, leading to the inhibition of fatty acid synthesis and bacterial cell death . The compound’s effects on metabolic flux and metabolite levels are significant in understanding its role in biochemical reactions and its potential therapeutic applications .
Transport and Distribution
Within cells and tissues, 3-Bromophthalide is transported and distributed through interactions with transporters and binding proteins . The compound’s localization and accumulation are influenced by its interactions with these biomolecules, affecting its overall activity and function . Understanding the transport and distribution mechanisms of 3-Bromophthalide is crucial for optimizing its therapeutic applications .
Subcellular Localization
The subcellular localization of 3-Bromophthalide plays a vital role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms ensure that 3-Bromophthalide exerts its effects precisely where needed, enhancing its antibacterial and anti-inflammatory properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 3-Bromophthalide can be synthesized through several methods. One common method involves the bromination of phthalide using N-bromosuccinimide in the presence of a solvent such as carbon tetrachloride. The reaction is typically carried out under reflux conditions with exposure to light, which facilitates the bromination process . The reaction mixture is then filtered, and the product is recrystallized from cyclohexane to obtain pure 3-Bromophthalide.
Industrial Production Methods: In industrial settings, 3-Bromophthalide can be produced by the direct bromination of phthalide over an extended period, typically 10-13 hours, yielding 82-83% of the product . Another method involves the reaction of orthotoluic acid with bromine at elevated temperatures (135-145°C) to produce 3-Bromophthalide .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Bromophthalide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles in nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form phthalide or other derivatives.
Oxidation Reactions: Oxidation can lead to the formation of phthalic acid derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Major Products:
Substitution: Products include various substituted phthalides.
Reduction: Phthalide and its derivatives.
Oxidation: Phthalic acid and related compounds.
Wirkmechanismus
The mechanism of action of 3-Bromophthalide varies depending on its application. In antibacterial applications, it inhibits the synthesis of fatty acids by blocking enzymes in the fatty acid biosynthetic pathway, leading to bacterial cell death . Additionally, it exhibits anti-inflammatory effects by inhibiting prostaglandin synthesis .
Vergleich Mit ähnlichen Verbindungen
Phthalide: The parent compound of 3-Bromophthalide, used in various organic syntheses.
Phthalic Anhydride: A related compound used in the production of plastics and resins.
5-Bromophthalide: Another brominated derivative with similar properties.
4-Methylphthalic Anhydride: A methylated derivative used in organic synthesis.
Uniqueness: 3-Bromophthalide is unique due to its specific bromination at the third position, which imparts distinct reactivity and properties compared to other phthalide derivatives. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in both research and industry .
Eigenschaften
IUPAC Name |
3-bromo-3H-2-benzofuran-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrO2/c9-7-5-3-1-2-4-6(5)8(10)11-7/h1-4,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLMSHAWYULIVFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(OC2=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20884304 | |
| Record name | 1(3H)-Isobenzofuranone, 3-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20884304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6940-49-4 | |
| Record name | 3-Bromophthalide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6940-49-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1(3H)-Isobenzofuranone, 3-bromo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006940494 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Bromophthalide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60137 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1(3H)-Isobenzofuranone, 3-bromo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1(3H)-Isobenzofuranone, 3-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20884304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-bromophthalide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.349 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are some common synthetic applications of 3-Bromophthalide?
A1: 3-Bromophthalide serves as a key building block in various synthetic transformations. Research demonstrates its utility in synthesizing:
- N-substituted 3-hydroxyphthalimidines: Reacting 3-Bromophthalide with amines yields these compounds, offering an alternative to the reduction of phthalimides. []
- 5-Fluorouracil derivatives: Condensing 3-Bromophthalide with 5-fluorouracil under basic conditions leads to the formation of N-phthalidyl 5-fluorouracil derivatives, some exhibiting antitumor activity. []
- Highly branched pseudodendrimers: Polymerization of 6-amino-3-bromophthalide results in highly branched polymers. The bromohydrin decomposition during polymerization contributes to high branching. []
- 6-(Carboxymethylthio)penicillanic acid derivatives: Nucleophilic substitution reactions using 3-Bromophthalide with thioglycolic acid create these novel β-lactam compounds. []
- Anthracycline derivatives: Utilizing 3-Bromophthalide in Friedel-Crafts alkylation reactions allows access to various anthracycline derivatives, such as islandicin, showcasing its potential in synthesizing natural products. [, ]
Q2: Can you provide examples of how the structure of 3-Bromophthalide influences its reactivity?
A2: The structure of 3-Bromophthalide dictates its reactivity in several ways:
- Nucleophilic substitution: The bromine atom at the 3-position is susceptible to nucleophilic attack due to the electron-withdrawing nature of the adjacent carbonyl group. This facilitates reactions with various nucleophiles like thioglycolic acid [] and amines. []
- Friedel-Crafts Alkylation: The electron-withdrawing effect of the lactone ring activates the 3-bromophthalide towards electrophilic aromatic substitution reactions, making it a suitable electrophile in Friedel-Crafts alkylations. [, ]
- Ring-opening reactions: The lactone ring can undergo ring-opening reactions under specific conditions, as observed in the unexpected formation of 2-benzyl-3-hydroxyisoindolin-1-one instead of the anticipated amide-aldehyde. []
Q3: Are there reported instances of unexpected reactivity with 3-Bromophthalide?
A3: Yes, research points to an unexpected ring-closing reaction during the synthesis of 2-benzyl-3-hydroxyisoindolin-1-one. [] While reacting 3-Bromophthalide with benzylamine aimed to yield an amide-aldehyde, the reaction yielded a ring-closed product instead. This highlights the importance of considering potential rearrangements and alternative reaction pathways when employing 3-Bromophthalide in synthesis.
Q4: What analytical techniques are valuable for characterizing 3-Bromophthalide and its derivatives?
A4: Characterizing 3-Bromophthalide and its derivatives commonly involves various spectroscopic methods:
- Nuclear Magnetic Resonance (NMR) Spectroscopy (1H and 13C): This technique elucidates the structure of the synthesized compounds by providing information about the number and types of protons and carbons and their respective environments within a molecule. [, ]
- Infrared (IR) Spectroscopy: IR spectroscopy helps identify functional groups present in the molecule by analyzing characteristic vibrational frequencies. This technique aids in confirming the presence of carbonyl groups, for instance. [, , ]
- Mass Spectrometry (MS): MS determines the molecular weight and fragmentation pattern of a compound, offering valuable insights into its structure and potential impurities. []
- X-ray crystallography: This technique provides detailed information about the three-dimensional structure of a molecule, including bond lengths, bond angles, and crystal packing arrangements. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

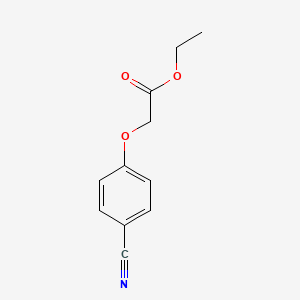
![4-amino-N-[2-(diethylamino)ethyl]-2-methylbenzamide](/img/structure/B1266354.png)
